![molecular formula C12H14N4O2S B5525011 methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)
methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate" often involves multiple steps, starting from basic aromatic compounds or acids, proceeding through esterification, and involving reactions with hydrazine or other nitrogen sources to introduce the tetrazole group. Synthesis may involve the use of dimethyl acetylenedicarboxylate for cyclization and introduction of the tetrazole moiety, as seen in related compounds (Nakamori et al., 1988).
Scientific Research Applications
Synthesis and Cyclization Reactions
Research has been conducted on the synthesis and cyclization of various compounds, with a focus on generating new molecules that could serve as intermediates for further chemical transformations or as final products with specific properties. For example, the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues demonstrates the utility of similar chemical structures in creating diverse compounds with potential biological activity (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Drug Intermediate Preparation
The preparation of drug intermediates using specific reactions showcases the relevance of such compounds in the pharmaceutical industry. An experiment designed to synthesize methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reagent treatment highlights the importance of innovative synthetic routes for the development of drug precursors and emphasizes the role of undergraduate education in scientific research (Min, 2015).
Antibiotic and Pharmacological Studies
A series of molecules bearing multiple functional groups were synthesized to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. This research not only contributes to the development of new antibiotics but also provides insights into the structural requirements for biological activity, demonstrating the potential of such compounds in medicinal chemistry (Rasool et al., 2016).
Luminescence Sensing
The development of novel materials for sensing applications is another area of interest. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. Such materials could have significant implications for the detection of volatile organic compounds in various environments (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-4-5-9(2)10(6-8)16-12(13-14-15-16)19-7-11(17)18-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTNWGWCUYGFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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